4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide
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Overview
Description
4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a 4-chlorobenzamide moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate or carbon disulfide in an alkaline alcoholic solution.
Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group at the nitrogen atom.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the benzamide moiety to the corresponding amine.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and antiviral activities.
Biological Research: The compound is used to investigate the biological pathways and molecular targets associated with benzimidazole derivatives.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
4-nitro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide: A similar compound with a nitro group instead of a chlorine atom.
4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide: A similar compound with a fluorine atom instead of a chlorine atom.
Uniqueness
4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties.
Properties
Molecular Formula |
C22H26ClN3O |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(1-pentylbenzimidazol-2-yl)propyl]benzamide |
InChI |
InChI=1S/C22H26ClN3O/c1-2-3-6-16-26-20-9-5-4-8-19(20)25-21(26)10-7-15-24-22(27)17-11-13-18(23)14-12-17/h4-5,8-9,11-14H,2-3,6-7,10,15-16H2,1H3,(H,24,27) |
InChI Key |
HWRRHJGSMRMXJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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